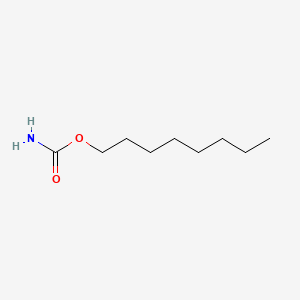
Octyl carbamate
Vue d'ensemble
Description
Octyl carbamate is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
1.1 Starch Modification
One of the prominent applications of octyl carbamate is in the modification of starch. Research indicates that octyl amine can be coupled with starch using dimethyl carbonate as a coupling agent to produce starch carbamate. This process enhances the properties of starch, making it suitable for various industrial applications such as biodegradable plastics and food packaging materials. The reaction mechanism involves the formation of carbamate linkages, which improves the solubility and reactivity of starch in different environments .
Table 1: Properties of Starch Carbamate
| Property | Value |
|---|---|
| Degree of Substitution | 0.09 |
| Reaction Temperature | 80 °C |
| Catalyst Used | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |
| Solubility in DMSO | Partial |
1.2 Synthesis of Carbonates
this compound is also utilized in the synthesis of carbonates. The conversion of this compound into di-n-octyl carbonate has been explored, yielding valuable intermediates for producing dyes and crop protection agents . This application highlights its role in generating compounds that are essential for various industrial processes.
Biomedical Applications
2.1 Drug Delivery Systems
Recent studies have shown that derivatives of this compound can be developed into drug delivery systems, particularly in the form of hydrogels. These hydrogels can encapsulate drugs such as naproxen and chloroquine, allowing for controlled release in biological environments. The unique properties of this compound derivatives enhance biocompatibility and provide stimuli-responsive characteristics, making them suitable for biomedical applications such as tissue engineering and enzyme immobilization .
Table 2: Drug Delivery Characteristics
| Drug | Release Mechanism | Hydrogel Concentration | Observed Release Rate |
|---|---|---|---|
| Naproxen | pH-sensitive release | 10 mg/mL | High |
| Chloroquine | UV-Vis monitored release | 0.1 wt % | Moderate |
Material Science
3.1 Textile Applications
this compound derivatives have been applied to cotton fabrics to improve their mechanical properties, such as flex abrasion resistance and wrinkle recovery . This enhancement is crucial for developing durable textiles that meet consumer demands for both comfort and longevity.
Case Studies
Case Study 1: Starch Carbamate Formation
A study conducted on the alkylation of starch with octyl amine demonstrated that the use of dimethyl carbonate as a coupling agent significantly improved the degree of substitution compared to traditional methods using hazardous isocyanates. The resulting starch carbamate exhibited enhanced solubility and reactivity, making it a sustainable alternative for industrial applications .
Case Study 2: Hydrogel Development
In another study focusing on the development of hydrogels from this compound derivatives, researchers synthesized several compounds that formed effective gelators in various solvents. These hydrogels showed potential for drug delivery applications due to their ability to encapsulate therapeutic agents while maintaining structural integrity under physiological conditions .
Propriétés
Numéro CAS |
2029-64-3 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
octyl carbamate |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H2,10,11) |
Clé InChI |
YPNZTHVEMNUDND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













